N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydroquinoline core, which is a common motif in many biologically active molecules, and is functionalized with ethanesulfonyl and diethoxybenzamide groups, enhancing its chemical reactivity and potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide typically involves multiple steps:
-
Formation of the Tetrahydroquinoline Core: : The initial step often involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
-
Introduction of the Ethanesulfonyl Group: : The ethanesulfonyl group can be introduced via sulfonylation, where ethanesulfonyl chloride reacts with the tetrahydroquinoline derivative in the presence of a base such as triethylamine.
-
Attachment of the Diethoxybenzamide Moiety: : The final step involves the coupling of the diethoxybenzamide group to the sulfonylated tetrahydroquinoline. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The compound can be reduced to modify the sulfonyl group or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce modified sulfonyl compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The tetrahydroquinoline core is known for its biological activity, and the functional groups attached to it can enhance its interaction with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide exerts its effects involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The diethoxybenzamide moiety can enhance the compound’s binding affinity and specificity for certain biological targets, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide
- N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzamide
Uniqueness
Compared to similar compounds, N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-diethoxybenzamide stands out due to the presence of the diethoxybenzamide group, which can significantly influence its chemical reactivity and biological activity. This unique combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3,4-diethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-4-28-20-12-9-17(15-21(20)29-5-2)22(25)23-18-10-11-19-16(14-18)8-7-13-24(19)30(26,27)6-3/h9-12,14-15H,4-8,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUHTXKKNDVQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.